molecular formula C9H17NO2 B1589416 Ethyl 1-methylpiperidine-4-carboxylate CAS No. 24252-37-7

Ethyl 1-methylpiperidine-4-carboxylate

Cat. No. B1589416
CAS RN: 24252-37-7
M. Wt: 171.24 g/mol
InChI Key: JWXOOQCMGJBSML-UHFFFAOYSA-N
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Description

Ethyl 1-methylpiperidine-4-carboxylate is a reactant used for the synthesis of piperidine derivatives as inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, and water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .


Molecular Structure Analysis

The molecular formula of this compound is C9H17NO2 . The molecular weight is 171.24 .


Chemical Reactions Analysis

This compound is used as a reactant for the synthesis of various compounds. It is used in the synthesis of piperidine derivatives as inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs, and tricyclic pharmaceuticals .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.450 and a density of 0.963 g/mL at 25 °C . The molecular weight is 171.24 .

Scientific Research Applications

1. Synthesis and Optimization

Ethyl 1-methylpiperidine-4-carboxylate and its derivatives have been extensively studied in the field of organic synthesis. One significant application is in the optimization of synthesis methods for related compounds. For instance, Can (2012) demonstrated a method to improve the overall yield of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from 17.0% to 47.6%, which is effective in reducing production costs (Z. Can, 2012).

2. Chemical Reactions and Mechanisms

This compound has been utilized in various chemical reactions, demonstrating its versatility as a reagent. For example, Zhu et al. (2003) discussed the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation reaction to form highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, Deberly et al. (1975) explored its behavior as an alkylating agent with nucleophiles such as piperidine and 2-methylpiperidine (A. Deberly, D. Abenhaim, J. Bourdais, 1975).

3. Antimicrobial and Antibacterial Studies

This compound derivatives have been studied for their antimicrobial properties. For instance, Desai et al. (2019) synthesized derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and analyzed their antimicrobial activities against various bacterial and fungal strains (N. Desai, N. Bhatt, S. Joshi, 2019). Furthermore, Nishigaki et al. (1977) investigated the antibacterial activity of N-(1,8-naphthyridin-7-yl)-methylenamine derivatives of ethyl 1,4-dihydro-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (S. Nishigaki, N. Mizushima, K. Senga, 1977).

4. Enzymatic and Kinetic Studies

The compound has been used in studies focusing on enzymatic processes and kinetic mechanisms. For example, Kasture et al. (2005) used ethyl 1,4-benzodioxan-2-carboxylate, a related derivative, in a lipase-catalyzed transesterification reaction for the kinetic resolution of a compound used in drug production (S. Kasture, R. Varma, U. R. Kalkote, S. Nene, B. Kulkarni, 2005). Monsalve et al. (2006) conducted a study on the elimination kinetics and mechanisms of ethyl 1-methylpiperidine-3-carboxylate and related compounds in the gas phase, providing valuable insights into their thermal stability and reaction pathways (Angiebelk Monsalve, Felix Rosas, Maria M. Tosta, A. Herize, R. Dominguez, D. Brusco, G. Chuchani, 2006).

Safety and Hazards

Ethyl 1-methylpiperidine-4-carboxylate is classified as a dangerous substance. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing mist or vapors, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Ethyl 1-methylpiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of piperidine derivatives. These derivatives are known to inhibit enzymes such as enoyl-ACP reductase in Staphylococcus aureus and Escherichia coli . The compound also interacts with GABAA receptors, acting as an agonist . These interactions are crucial for its application in developing pharmaceuticals targeting bacterial infections and neurological disorders.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with GABAA receptors, which play a role in neurotransmission . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. The compound’s role in inhibiting enoyl-ACP reductase also suggests its potential in disrupting bacterial cell wall synthesis, leading to antibacterial effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of enoyl-ACP reductase, it binds to the enzyme’s active site, preventing the reduction of enoyl-ACP to acyl-ACP, a crucial step in fatty acid synthesis in bacteria . Additionally, its agonistic action on GABAA receptors involves binding to the receptor sites, enhancing the inhibitory effects of GABA neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, with a flash point of 87.8°C . Long-term studies have shown that it maintains its biochemical activity, although degradation may occur under extreme conditions. Its effects on cellular function, such as enzyme inhibition and receptor activation, remain consistent over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth by targeting enoyl-ACP reductase . At higher doses, toxic effects may be observed, including potential adverse effects on the central nervous system due to its interaction with GABAA receptors . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis and neurotransmission. It interacts with enzymes such as enoyl-ACP reductase, inhibiting fatty acid synthesis in bacteria . The compound’s role as a GABAA receptor agonist also implicates it in neurotransmitter metabolism, affecting the levels of GABA in the nervous system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as bacterial cells or neuronal tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound exhibits subcellular localization that is crucial for its activity. It is directed to specific compartments or organelles, such as the bacterial cell wall or neuronal synapses, through targeting signals and post-translational modifications . This localization enhances its effectiveness in inhibiting bacterial enzymes or modulating neurotransmitter receptors .

properties

IUPAC Name

ethyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXOOQCMGJBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453777
Record name Ethyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24252-37-7
Record name Ethyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methylpiperidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ethyl isonipecotate (3.0 g, 19.1 mmol) was added to a mixture of 90% formic acid (10 mL) and 30% aqueous formaldehyde (10 mL, 100 mmol) then the mixture was heated at reflux for 24 h. After cooling, the mixture was concentrated in vacuo to give an oil which was dissolved in dichloromethane. Solid sodium bicarbonate (1 g) was added and the mixture stirred for 1 h then filtered. The filtrate was concentrated in vacuo to afford 1-methyl-piperidine-4-carboxylic acid ethyl ester (2.0 g, 61%) as a liquid, which was used as such for the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Piperidine-4-carboxylic acid ethyl ester (78 g) was dissolved in MeOH (1.2 L) at RT then formaldehyde (37%, 90 ml) and acetic acid (42 ml) were added and stirred for 2 h. The mixture was cooled to 0° C., NaCNBH3 (70 g) was added, and the mix was stirred for 20 min at 0° C., then overnight at RT. The mixture was cooled to 0° C. then quenched with 6N NaOH. The mixture was concentrated in vacuo to an aqueous layer, which was extracted with EtOAc (4×), brine-washed, dried over Na2SO4, and concentrated in vacuo to provide 1-methylpiperidine-4-carboxylic acid ethyl ester.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (0.80 ml, 11 mmol) was added dropwise to a suspension of the HCl salt of 1-methyl-piperidine-4-carboxylic acid (1.80 g, 10 mmol) in ethanol (25 ml). The reaction mixture was stirred at ambient temperature overnight, then reduced in vacuo and dried by azeotrope with toluene (×3) to give 1-methyl-piperidine-4-carboxylic acid ethyl ester as a colourless solid (1.7 g, 100%). (LC/MS: Rt 0.41, [M+H]+ 172.08).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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